REACTION_CXSMILES
|
C([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11]([CH3:13])[N:10]=[C:9](Cl)[CH:8]=1)(C)(C)C.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.[CH3:58][NH:59][CH3:60]>C1COCC1.Cl.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:58][N:59]([CH3:60])[C:9]1[CH:8]=[C:7]([CH:12]=[C:11]([CH3:13])[N:10]=1)[C:6]([OH:5])=[O:15] |f:5.6.7|
|
Name
|
|
Quantity
|
625 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=NC(=C1)C)Cl)=O
|
Name
|
Na tert.-butylate
|
Quantity
|
396 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
83 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×60 mL)
|
Type
|
CONCENTRATION
|
Details
|
extracts are concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 6 N aq. HCl
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C. for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The orange suspension is concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1 N aq. NaOH (40 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 1 N aq. NaOH (3 mL)
|
Type
|
CUSTOM
|
Details
|
methanol and separated by MPLC on RP-C18 silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C(C(=O)O)C=C(N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |